Welcome to the BenchChem Online Store!
molecular formula C8H6BrClN2 B2831683 3-bromo-5-chloro-1-methyl-1H-indazole CAS No. 1260829-77-3

3-bromo-5-chloro-1-methyl-1H-indazole

Cat. No. B2831683
M. Wt: 245.5
InChI Key: QBWOQLDBVDCJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987250B2

Procedure details

3-bromo-5-chloro-1H-indazole (7.5 g, 32.4 mmol) was dissolved in anhydrous DMF (60 mL) then cooled to 0° C. With vigorous stirring, cesium carbonate (13.36 g, 41 mmol) was added in one portion followed by dropwise addition of iodomethane (2.55 mL, 41 mmol). The reaction was then stirred at 0° C. for 1 hour. The reaction was diluted with distilled water (80 mL), and extracted with EtOAc (3×60 mL). The organic extracts were washed with brine (2×), dried over Na2SO4, and purified by column chromatography (gradient 0 to 15% EtOAc/hexanes) to afford the product. 1H NMR (400 MHz, CDCl3) δ 7.58 (d, J=1.8 Hz, 1H), 7.38 (dd, J=8.9, 1.9 Hz, 1H), 7.30 (d, J=8.9 Hz, 1H), 4.04 (s, 3H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
13.36 g
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([Cl:11])[CH:9]=2)[NH:4][N:3]=1.[C:12](=O)([O-])[O-].[Cs+].[Cs+].IC>CN(C=O)C.O>[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([Cl:11])[CH:9]=2)[N:4]([CH3:12])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC1=NNC2=CC=C(C=C12)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
cesium carbonate
Quantity
13.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
2.55 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×60 mL)
WASH
Type
WASH
Details
The organic extracts were washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (gradient 0 to 15% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=NN(C2=CC=C(C=C12)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.